Complete Loss of Anticancer Activity Against Walker 256 Carcinosarcoma Relative to BCNU and Chloroethyl Analogs
In a direct head-to-head comparative study, 1-(methylenecarboxyethyl)-1-nitroso-3-phenylurea was tested alongside three other new nitrosoureas and BCNU against subcutaneously implanted Walker 256 carcinosarcoma in rats. The compound was reported as unequivocally inactive, while BCNU and the novel water-soluble chloroethyl analogs produced significant tumor weight inhibition [1]. This inactivity represents a quantifiable differentiation from the clinically established nitrosourea standard.
| Evidence Dimension | In vivo antitumor activity (tumor weight inhibition in Walker 256 model) |
|---|---|
| Target Compound Data | Not active (tumor weight inhibition not significantly different from untreated controls) |
| Comparator Or Baseline | BCNU (carmustine): significant tumor weight inhibition at comparable dose levels; novel analogs (e.g., 1-(2-chloroethyl)-1-nitroso-3-(methylencarboxamido)urea and 2-[3-(2-chloroethyl)-3-nitrosoureido]ethylmethanesulfonate) achieved therapeutic indices of 2.7 and 2.4 (LD50/ED50) in dose-response studies. |
| Quantified Difference | Therapeutic index for target compound could not be calculated due to complete lack of activity, while active analogs had therapeutic indices ranging from 2.1 (BCNU) to 2.7. |
| Conditions | Rat Walker 256 carcinosarcoma model; single high-dose (80% of LD50) and dose-response protocols; subcutaneous implantation; tumor weight endpoint. |
Why This Matters
This evidence directly supports procurement of the compound as a defined negative control in nitrosourea structure-activity relationship (SAR) studies, ensuring experimental systems include a molecule that is structurally representative of the class but functionally inert as an alkylating antitumor agent.
- [1] Fiebig, H. H., Eisenbrand, G., Zeller, W. J., & Schmähl, D. (1980). Anticancer activity of new nitrosoureas against Walder carcinosarcoma 256 and DMBA-induced mammary cancer of the rat. Oncology, 37(3), 177–183. View Source
